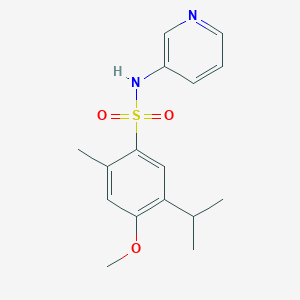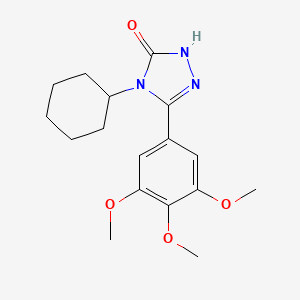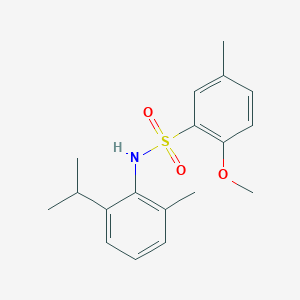![molecular formula C14H19N3O3S B4390899 N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4390899.png)
N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as APS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APS is a sulfonamide-based inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. The inhibition of NMT by APS has shown promise in various studies, making it a valuable tool for investigating the function of NMT and its role in cellular processes.
Wirkmechanismus
N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide acts as a competitive inhibitor of NMT, binding to the active site of the enzyme and preventing the binding of its natural substrate, myristoyl-CoA. This inhibition leads to a decrease in the myristoylation of proteins, which can have downstream effects on their function and localization.
Biochemical and Physiological Effects:
The inhibition of NMT by N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to affect the myristoylation of various proteins, leading to changes in their function and localization. This can have downstream effects on various cellular processes, including signal transduction, protein trafficking, and membrane localization.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in lab experiments is its specificity for NMT, allowing for the selective inhibition of this enzyme without affecting other cellular processes. However, N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide may have off-target effects on other enzymes or cellular processes, which should be taken into account when interpreting results.
Zukünftige Richtungen
There are several future directions for the use of N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in research. One area of interest is the investigation of the role of NMT in various disease states, including cancer and viral infections. Additionally, the development of more potent and selective NMT inhibitors, including modifications to the N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide structure, could lead to improved tools for investigating the function of NMT and its role in cellular processes. Finally, the use of N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in combination with other inhibitors or drugs could lead to synergistic effects that could be beneficial in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been used in various studies as a tool to investigate the function of NMT and its role in cellular processes. NMT is involved in the myristoylation of proteins, which is a crucial post-translational modification that regulates protein localization and function. The inhibition of NMT by N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to affect the myristoylation of various proteins, leading to changes in their localization and function.
Eigenschaften
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-2-9-15-21(19,20)13-7-5-12(6-8-13)16-14(18)17-10-3-4-11-17/h2,5-8,15H,1,3-4,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBALASWUCGLETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4390816.png)

![2-adamantyl{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4390832.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4390846.png)
![3-cyclopentyl-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4390860.png)
![4'-acetyl-2-amino-5'-methylspiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrol]-2'(1'H)-one](/img/structure/B4390867.png)

![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4390877.png)

![{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetic acid](/img/structure/B4390911.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4390916.png)
![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4390918.png)
![1-(4-chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390921.png)
![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)